molecular formula C28H29N3O8 B1574142 AG-881

AG-881

Número de catálogo: B1574142
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. This compound specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

Aplicaciones Científicas De Investigación

AG-881 in Cancer Therapy

This compound, identified as vorasidenib, is a potent, brain-penetrant, small-molecule inhibitor of mutant isocitrate dehydrogenase (mIDH) proteins, IDH1 and IDH2. It's primarily used in cancer therapy for patients with IDH1 or IDH2 mutations. This compound inhibits the production of the oncogenic metabolite D-2-hydroxyglutarate (2-HG), leading to tumor cell differentiation. This compound has demonstrated efficacy in both enzymatic, cell-based, and in vivo systems, with significant reduction in 2-HG levels in various cancer models, including acute myeloid leukemia and gliomas. It has entered phase 1 clinical trials for treating advanced solid tumors and hematologic malignancies (Yen et al., 2018).

Structural Insights

Crystal structures of this compound in complex with mutant human IDH1 and IDH2 have been solved, providing insight into its binding mode. This compound binds in the same allosteric pockets of both IDH1-R132H and IDH2-R140Q, contributing to the understanding of its dual inhibitory action on these mutant enzymes. This knowledge aids the development of future pan-IDH inhibitors targeting mIDH1 and mIDH2 (Ma & Yun, 2018).

Dual Inhibition and Brain Penetration

This compound, also known as vorasidenib, is a dual inhibitor of both mIDH1 and mIDH2, showing significant brain penetration. Its design and discovery have been critical in addressing gliomas, as it effectively inhibits 2-HG production in glioma tissue. The X-ray cocrystal structures have been crucial in understanding its compound binding site and dual mutant inhibition (Konteatis et al., 2020).

Pharmacophore-Based Exploration

A pharmacophore-based approach has identified this compound as a promising candidate for mutant isocitrate dehydrogenase enzymes 1 and 2. This approach, leveraging computational techniques, has facilitated the screening of potential inhibitors and the assessment of their pharmacokinetics and physicochemical properties. This compound's effectiveness in binding to these enzymes supports its potential in treating lower-grade glioma (Soliman et al., 2022).

Propiedades

Fórmula molecular

C28H29N3O8

Apariencia

Solid powder

Sinónimos

AG-881;  AG 881;  AG881.; none

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.